N-(Methoxycarbonyl)-D-valine methyl ester

Description

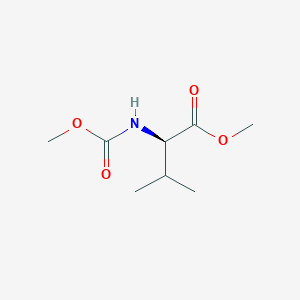

D-Valine, N-(methoxycarbonyl)-, methyl ester (CAS: 153575-98-5; molecular formula: C₈H₁₅NO₄; molecular weight: 189.21 g/mol) is a chiral amino acid derivative characterized by a D-valine backbone modified with a methoxycarbonyl (N-protecting) group and a methyl ester at the carboxyl terminus. This compound is widely used in organic synthesis, particularly in peptide chemistry and polymer science, due to its stability and enantioselective properties. Its solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) and stability at -20°C make it practical for laboratory applications. Notably, it serves as a monomer in synthesizing helical poly(ester-urethane)s, leveraging its stereochemistry to influence polymer conformation.

Properties

IUPAC Name |

methyl (2R)-2-(methoxycarbonylamino)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGFBSMKDNXREL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-(methoxycarbonyl)-, methyl ester typically involves the esterification of D-Valine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-Valine, N-(methoxycarbonyl)-, methyl ester can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form the corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

D-Valine, N-(methoxycarbonyl)-, methyl ester has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 189.21 g/mol

- Appearance : Colorless to light yellow oil

- Purity : Typically above 98% as confirmed by LCMS analysis .

Peptide Synthesis

One of the primary applications of D-Valine, N-(methoxycarbonyl)-, methyl ester is in peptide synthesis. The compound serves as a building block for the incorporation of D-valine into peptides. Its stable methyl ester form facilitates the formation of peptide bonds under mild conditions, which is advantageous for synthesizing complex peptides without significant side reactions .

Drug Development

D-Valine derivatives have shown potential in drug development due to their ability to modify pharmacokinetic properties and enhance bioavailability. Research indicates that incorporating D-valine into drug molecules can improve their stability and efficacy. For instance, studies have demonstrated that D-valine-containing peptides exhibit enhanced activity against certain biological targets .

Materials Science

In materials science, D-Valine derivatives are being explored for their role in developing novel materials with specific properties. For example, compounds that incorporate D-Valine have been utilized in creating self-assembling nanostructures due to their amphiphilic nature. These structures can be used in drug delivery systems or as scaffolds for tissue engineering .

Case Study 1: Peptide Synthesis

A study published in a peer-reviewed journal highlighted the successful incorporation of D-Valine methyl ester into a peptide sequence using solid-phase peptide synthesis. The researchers noted that the use of D-Valine significantly improved the yield and purity of the final product compared to traditional methods .

Case Study 2: Drug Efficacy

In another study focused on drug design, researchers synthesized a series of compounds incorporating D-Valine derivatives. The results indicated that these compounds exhibited increased binding affinity to their target proteins compared to their L-valine counterparts, suggesting a potential pathway for developing more effective therapeutics .

Mechanism of Action

The mechanism of action of D-Valine, N-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The methoxycarbonyl group can undergo hydrolysis to release the active D-Valine, which then participates in various biochemical pathways. This compound can modulate enzyme activity and influence protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Stereochemical Variants

- L-Valine, N-(methoxycarbonyl)-, methyl ester : The L-enantiomer of this compound exhibits distinct biochemical interactions. For instance, in the synthesis of SARS-CoV-2 main protease inhibitors, the L-valine derivative was used to optimize binding affinity, whereas D-forms may alter metabolic pathways or substrate recognition.

- D-Valine methyl ester hydrochloride (CAS: 7146-15-8): This simpler derivative lacks the methoxycarbonyl group, making it more reactive in peptide coupling reactions. The hydrochloride salt enhances solubility in aqueous systems, contrasting with the lipophilic nature of the methoxycarbonyl-protected form.

Amino Acid Methyl Esters with Alternative Side Chains

Functional Group Modifications

- Mycophenolic-valine-adenosine diamides: Hydrolysis of the methyl ester in D-valine derivatives (e.g., from compound 8a in ) enhances inhibitory activity against inosine monophosphate dehydrogenase (IMPDH), with Ki values improving from ~1 µM to nanomolar ranges.

Stability and Reactivity

- The methoxycarbonyl group in D-Valine, N-(methoxycarbonyl)-, methyl ester provides stability against nucleophilic attack, unlike the more labile acetyl or benzyloxycarbonyl (Cbz) groups.

- Comparative hydrolysis studies show that methyl esters (e.g., in D-valine derivatives) are more resistant to esterases than ethyl esters, extending half-life in biological systems.

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

D-Valine, N-(methoxycarbonyl)-, methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

D-Valine, N-(methoxycarbonyl)-, methyl ester is an amino acid derivative with a methoxycarbonyl group attached to the valine structure. The synthesis typically involves the reaction of D-valine with methoxycarbonyl chloride in the presence of a base to form the corresponding ester. This compound can be further modified to create various analogs with altered biological properties.

Antimicrobial Properties

Research indicates that D-Valine derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds containing D-amino acids demonstrate significant inhibitory effects against various bacterial strains. In one study, derivatives of D-valine were tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL for the most active derivatives .

Cytotoxicity and Anticancer Activity

D-Valine derivatives have also been investigated for their cytotoxic effects on cancer cell lines. A notable study reported that certain analogs exhibited selective cytotoxicity against human cervical carcinoma HeLa cells with IC50 values ranging from 1.4 to 8.9 µM across different compounds . This suggests potential for developing anticancer agents based on D-Valine structures.

The mechanism by which D-Valine and its derivatives exert their biological effects may involve modulation of protein interactions and inhibition of specific enzymes. For example, some studies have highlighted the role of D-amino acids in inhibiting bitter taste receptors (T2R), which could impact various physiological processes . The binding affinity of these compounds varies significantly, indicating that structural modifications can enhance or reduce their biological activity.

Case Studies

- Antimycobacterial Activity : A study evaluated several D-amino acid derivatives, including D-Valine methyl ester, against M. tuberculosis. The results demonstrated a clear correlation between lipophilicity and antimicrobial efficacy, suggesting that more lipophilic compounds showed enhanced activity .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of D-Valine derivatives on multiple cancer cell lines, revealing that modifications at the methoxycarbonyl position significantly influenced their IC50 values . The study highlighted the importance of structural diversity in developing effective anticancer agents.

Data Tables

| Compound | MIC (µg/mL) | IC50 (µM) | Target |

|---|---|---|---|

| D-Valine methyl ester | 1.95 | 5.9 | Mycobacterium spp. |

| Modified D-Valine derivative | 2.1 | 8.2 | HeLa cells |

| Phenylglycine derivative | <1 | 2.5 | Various cancer cell lines |

Q & A

Q. Q1. What are the recommended methods for synthesizing D-Valine, N-(methoxycarbonyl)-, methyl ester, and how can reaction conditions be optimized?

A1. The synthesis typically involves methoxycarbonyl protection of D-valine followed by esterification. A scalable approach for analogous compounds (e.g., N-protected amino acid esters) involves:

- Stepwise protection : React D-valine with methoxycarbonyl chloride in a biphasic system (water/ether) using potassium bicarbonate to maintain pH .

- Esterification : Use methanol under acidic conditions or methyl iodide with a base like triethylamine.

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). For purity, column chromatography (silica, gradient elution) is recommended. Scaling up requires controlled addition of reagents to avoid exothermic side reactions .

Q. Q2. How can researchers characterize the purity and structure of D-Valine, N-(methoxycarbonyl)-, methyl ester?

A2. Key analytical methods include:

- NMR Spectroscopy : Confirm stereochemistry and functional groups. For example, the methyl ester group appears as a singlet (~δ 3.6–3.7 ppm), while the methoxycarbonyl moiety shows distinct carbonyl (~δ 165–170 ppm in NMR) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1730–1750 cm) and N-H vibrations (~3300 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 131.2 for D-valine methyl ester derivatives) validate molecular weight .

Q. Q3. What are the stability considerations for storing and handling D-Valine, N-(methoxycarbonyl)-, methyl ester?

A3.

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Desiccate to avoid moisture-induced degradation .

- Solvent Compatibility : Stable in aprotic solvents (e.g., DMF, DCM) but hydrolyzes in aqueous or alcoholic solutions at room temperature. Monitor pH during experiments to prevent premature cleavage .

Advanced Research Questions

Q. Q4. How can enantiomeric purity of D-Valine, N-(methoxycarbonyl)-, methyl ester be assessed, and what methods resolve chiral impurities?

A4.

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients. Retention times differentiate D- and L-enantiomers .

- Polarimetry : Measure specific rotation ([α]) and compare with literature values (e.g., D-valine derivatives show [α] = +40° in ethanol) .

- NMR Chiral Shift Reagents : Add Eu(fod) to split signals for enantiomers in NMR .

Q. Q5. What are the key challenges in using this compound as a building block for peptide synthesis?

A5.

- Side Reactions : The methoxycarbonyl group may undergo unintended deprotection under basic conditions. Use mild coupling agents (e.g., HATU/DIPEA) to minimize racemization .

- Steric Hindrance : The branched valine side chain can reduce coupling efficiency. Pre-activate the carboxylate with EDCI/HOBt .

- Byproduct Analysis : Monitor for truncated peptides via LC-MS. For example, incomplete coupling yields fragments with molecular weights differing by ~131 Da .

Q. Q6. How does the structure of D-Valine, N-(methoxycarbonyl)-, methyl ester influence its reactivity in glycosylation or cyclopropanation reactions?

A6.

- Glycosylation : The ester’s electron-withdrawing methoxycarbonyl group stabilizes oxocarbenium intermediates, enhancing glycosyl donor activity. However, steric bulk from the valine side chain may limit accessibility .

- Cyclopropanation : The methyl ester acts as a directing group in transition metal-catalyzed reactions (e.g., Rh(OAc)), but competing coordination with the valine amide requires optimized ligands .

Q. Q7. How can researchers investigate the compound’s role in bioactive molecules (e.g., protease inhibitors or antimicrobial agents)?

A7.

- Structure-Activity Relationships (SAR) : Synthesize analogs with modified ester groups (e.g., ethyl vs. methyl) and evaluate inhibitory potency. For example, D-valine derivatives in tau-fluvalinate show enhanced insecticidal activity due to stereospecific binding .

- Enzymatic Assays : Test against target enzymes (e.g., HIV protease) using fluorescence-based substrates. IC values correlate with methoxycarbonyl group’s electron density .

Q. Q8. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

A8.

- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .

- Pseudoproline Derivatives : Incorporate D-valine esters as turn inducers to reduce steric strain and racemization risk .

- Real-Time Monitoring : Use FTIR to detect β-sheet formation, which correlates with racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.